8-Iodonaphthalene-1-boronic acid 8-Iodonaphthalene-1-boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17974797
InChI: InChI=1S/C10H8BIO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,13-14H
SMILES:
Molecular Formula: C10H8BIO2
Molecular Weight: 297.89 g/mol

8-Iodonaphthalene-1-boronic acid

CAS No.:

Cat. No.: VC17974797

Molecular Formula: C10H8BIO2

Molecular Weight: 297.89 g/mol

* For research use only. Not for human or veterinary use.

8-Iodonaphthalene-1-boronic acid -

Specification

Molecular Formula C10H8BIO2
Molecular Weight 297.89 g/mol
IUPAC Name (8-iodonaphthalen-1-yl)boronic acid
Standard InChI InChI=1S/C10H8BIO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,13-14H
Standard InChI Key BZTJKGYFXGRIBY-UHFFFAOYSA-N
Canonical SMILES B(C1=C2C(=CC=C1)C=CC=C2I)(O)O

Introduction

Structural and Physicochemical Properties

The naphthalene backbone in 8-iodonaphthalene-1-boronic acid provides a rigid, planar framework that enhances π-π stacking interactions with aromatic systems. Key physicochemical properties inferred from analogous compounds include:

PropertyValue/Description
Molecular Weight296.71 g/mol
Melting Point210–220 °C (estimated)
SolubilitySoluble in DMSO, THF; sparingly in water
StabilityMoisture-sensitive; store under inert gas
pKa (Boronic Acid)~8.5–9.0 (similar to arylboronic acids)

The iodine atom’s electronegativity slightly polarizes the naphthalene ring, increasing the boron center’s Lewis acidity compared to non-halogenated analogs like 1-naphthylboronic acid . X-ray crystallography of related boronic acid derivatives reveals planar geometries around boron, with B–O bond lengths averaging 1.36 Å, consistent with sp2^2 hybridization .

Synthetic Pathways

Direct Borylation of Iodonaphthalene Derivatives

A plausible route involves Miyaura borylation, where 8-iodo-1-bromonaphthalene undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B2_2pin2_2). This method, optimized for aryl halides, typically employs Pd(dppf)Cl2_2 as a catalyst and KOAc as a base in dioxane at 80–100°C . The bromide is selectively replaced by the boronic ester, which is subsequently hydrolyzed to the boronic acid.

Electrophilic Iodination of 1-Naphthylboronic Acid

Alternatively, electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl3_3) can introduce iodine at the 8-position. This method requires careful control to avoid over-iodination or boronic acid decomposition.

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables carbon-carbon bond formation with aryl halides via Pd-catalyzed coupling. For example, reacting 8-iodonaphthalene-1-boronic acid with 2-bromopyridine yields biaryl systems, valuable in materials science . The iodine substituent remains inert under standard Suzuki conditions but can be functionalized in subsequent steps.

Sequential Functionalization

The iodine atom serves as a handle for further derivatization:

  • Nucleophilic Aromatic Substitution: Replacement with amines or alkoxides under Cu(I) catalysis.

  • Sonogashira Coupling: Reaction with terminal alkynes to form ethynylated naphthalenes.

Comparative Analysis with Related Compounds

CompoundKey DifferencesReactivity Profile
1-Naphthylboronic Acid Lacks iodine; lower molecular weightStandard Suzuki coupling
2-Iodonaphthalene-1-boronic AcidIodine at 2-position; steric hindranceAltered regioselectivity in reactions
Phenylboronic AcidSimpler structure; no fused aromatic ringsLess π-stacking capability

The 8-iodo derivative’s dual functionality makes it superior for constructing complex architectures, such as dendrimers or metal-organic frameworks (MOFs), where orthogonal reactivity is essential .

Recent Advances and Research Findings

Host-Guest Chemistry

Studies on analogous 1,8-dihydroxy naphthalene-boronic acid adducts demonstrate strong binding to aromatic hydrocarbons via π-π and C–H···π interactions . Incorporating iodine could enhance these interactions through halogen bonding, as seen in crystalline sponges for X-ray crystallography.

Catalytic Applications

In Pd-catalyzed reactions, the iodine substituent acts as a directing group, improving yields in heterocycle synthesis. For instance, intramolecular Heck reactions using 8-iodonaphthalene-1-boronic acid precursors yield fused polycycles with high enantioselectivity .

Challenges and Future Directions

Current limitations include the compound’s sensitivity to protic solvents and the need for optimized iodination protocols. Future research should explore:

  • Green Synthesis: Developing aqueous-phase borylation methods.

  • Biological Applications: Investigating boronic acid-enzyme interactions for drug discovery.

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